N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trityl-protected tetrazole group attached to a biphenyl system, which is further linked to a pentanamide moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the reaction of biphenyl-4-carboxaldehyde with trityl-protected tetrazole in the presence of a base to form the biphenyl intermediate.
Introduction of the Pentanamide Group: The biphenyl intermediate is then reacted with pentanoyl chloride under basic conditions to introduce the pentanamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential as a drug candidate in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trityl candesartan cilexetil: A similar compound with antihypertensive properties.
Benzyl N-butyryl-N-{[2’-(1-trityl-1H-tetrazol-5-yl)-4-biphenylyl]methyl}-L-valinate: Another compound with a trityl-protected tetrazole group.
Uniqueness
N-[[2’-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile intermediate in organic synthesis and a promising candidate for pharmaceutical research .
Eigenschaften
Molekularformel |
C38H35N5O |
---|---|
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
N-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |
InChI |
InChI=1S/C38H35N5O/c1-2-3-23-36(44)39-28-29-24-26-30(27-25-29)34-21-13-14-22-35(34)37-40-41-42-43(37)38(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33/h4-22,24-27H,2-3,23,28H2,1H3,(H,39,44) |
InChI-Schlüssel |
IJRRIDIWHIULMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.